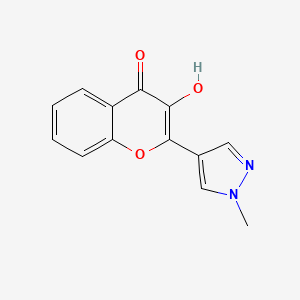

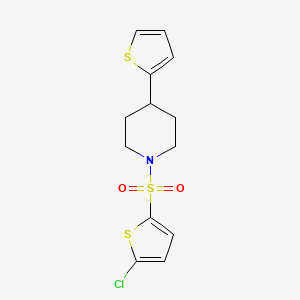

![molecular formula C17H17NO4 B2748654 (2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate CAS No. 866156-26-5](/img/structure/B2748654.png)

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-methoxy-6,11-dihydrobenzocbenzoxepin-11-yl) N-methylcarbamate” is a research compound. Its molecular formula is C17H17NO4, and its molecular weight is 299.326 g/mol.

Synthesis Analysis

The synthesis of a similar compound, 2-methoxy-6,11-dihydrodibenz [b,e]oxepin-11-one, involves a reaction with sodium borohydride in methanol at 0° C. After the reaction, chloroform is added and the mixture is washed with a saturated saline solution.Molecular Structure Analysis

The molecular structure of this compound is based on the benzoxepin ring system, which is a bicyclic molecule consisting of an oxepin ring and a benzene ring . The position of the oxygen in the oxepin ring varies among the isomers .Scientific Research Applications

Anticholinesterase Activity

Research has explored the synthesis and anticholinesterase activity of novel carbamates based on molecular skeletons similar to "(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate." These compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Such inhibitors are of interest for treating diseases like Alzheimer's, where cholinergic system dysfunction is a hallmark. The selectivity and potency of these compounds can be influenced by their phenolic and N-substituted groups, which has implications for designing targeted therapies (Luo et al., 2005).

Synthesis and Structural Analysis

Another application is in the field of organic synthesis and structural analysis. For instance, compounds with similar structural motifs have been synthesized through selective functionalization, as demonstrated in the total synthesis of psoromic acid. Such synthetic routes often involve novel strategies for protecting groups or rearrangements, contributing to the broader knowledge of organic chemistry and providing tools for synthesizing complex molecules (Sala & Sargent, 1979).

Fungicidal and Antitumor Applications

Compounds structurally related to "(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate" have been investigated for their potential fungicidal and antitumor activities. For example, derivatives of griseofulvin, a known antifungal agent, have been isolated from marine fungi, demonstrating moderate antimicrobial and antitumor properties. This highlights the potential of these compounds in developing new therapeutic agents for treating various diseases (Xia et al., 2011).

Enzymatic Degradation Studies

Research into enzymatic degradation of related compounds, such as carbendazim (a widely used fungicide with a benzimidazole core similar to the query compound), has led to the isolation of bacterial strains capable of efficient degradation. Understanding the mechanisms of microbial degradation can inform bioremediation strategies for contaminant removal from the environment (Zhang et al., 2013).

Photochemical Studies

Photochemical reactions of pesticides structurally related to the query compound have been studied to understand the degradation pathways under UV light exposure. Such studies are crucial for assessing the environmental fate of these chemicals and for developing safer compounds with minimal ecological impact (Abdou et al., 1985).

properties

IUPAC Name |

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18-17(19)22-16-13-6-4-3-5-11(13)10-21-15-8-7-12(20-2)9-14(15)16/h3-9,16H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAVEVSJUUZIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1C2=CC=CC=C2COC3=C1C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)

![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)

![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)

![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)

![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)